Amisulpride

Catalog No.
S518667
CAS No.
71675-85-9
M.F
C17H27N3O4S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amisulpride

CAS Number

71675-85-9

Product Name

Amisulpride

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)

InChI Key

NTJOBXMMWNYJFB-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC

Solubility

Insoluble
2.93e-01 g/L

Synonyms

4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide, amisulpride, Barnetil, DAN 2163, DAN-2163, LIN 1418, LIN-1418, N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide, Solian, sultopride, sultopride hydrochloride

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC

Amisulpride is a benzamide derivative primarily utilized as an antipsychotic medication. It acts as a selective antagonist of dopamine D2 and D3 receptors, exhibiting unique pharmacological properties that differentiate it from other antipsychotics. The chemical formula for amisulpride is C17H27N3O4SC_{17}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 369.48 g/mol. It was introduced by Sanofi-Aventis in the 1990s and has since become a key treatment option for schizophrenia and dysthymia, particularly due to its efficacy in managing negative symptoms at low doses and positive symptoms at higher doses .

Amisulpride's primary mechanism of action involves antagonism of dopamine D2 and D3 receptors in the brain's limbic system [, ]. This helps regulate dopamine signaling, which is believed to be dysregulated in schizophrenia and psychosis. Amisulpride's selectivity for these specific dopamine receptors is thought to contribute to its reduced extrapyramidal side effects compared to some older antipsychotics.

Amisulpride is generally well-tolerated, but potential side effects include drowsiness, dizziness, movement disorders, and metabolic changes. It can also interact with other medications, so it's crucial to disclose all medications to your doctor before starting amisulpride.

Data on specific toxicities:

  • LD50 (oral, rat): >2000 mg/kg [] (LD50 is the dose required to kill 50% of a test population)
  • Acute Episode Treatment: Amisulpride demonstrates effectiveness in controlling positive and negative symptoms during acute episodes of schizophrenia []. Compared to placebo, it significantly reduces symptoms and improves overall functioning [].
  • Treatment-Resistant Schizophrenia: For patients with schizophrenia unresponsive to other antipsychotics (treatment-resistant), amisulpride can be used as an add-on therapy. Studies suggest it improves symptoms and is generally well-tolerated in this population [].
  • Long-Term Management: Amisulpride is effective in maintaining symptom control and preventing relapse in patients with schizophrenia. A consensus statement by experts highlights its role in long-term treatment due to its efficacy and tolerability profile [].

Mechanism of Action

The exact mechanism by which amisulpride works is still under investigation. However, it is believed to primarily act by blocking dopamine D2 receptors in the brain, which are implicated in the development of schizophrenia []. Additionally, it acts as an antagonist at the 5-HT7 receptor, which may contribute to its effectiveness while also potentially reducing side effects compared to other antipsychotics [].

Amisulpride in Other Neurodegenerative Disorders

Beyond schizophrenia, research is exploring the potential of amisulpride in other neurological conditions:

  • Tauopathies: These are a group of neurodegenerative diseases characterized by the abnormal accumulation of a protein called tau in the brain. Amisulpride has shown promise in reducing tau aggregation and improving cognitive function in pre-clinical models of tauopathies like Alzheimer's disease and frontotemporal dementia []. However, further research is needed to determine its efficacy and safety in human patients.

The biological activity of amisulpride is characterized by its selective blockade of dopamine receptors:

  • Low Doses (50-300 mg/day): Preferentially block presynaptic D2/D3 receptors, enhancing dopaminergic transmission and alleviating negative symptoms of schizophrenia and dysthymia .
  • High Doses (400-800 mg/day): Block postsynaptic D2 receptors, inhibiting dopaminergic hyperactivity, thus addressing positive symptoms of schizophrenia .

Amisulpride also exhibits antiemetic properties by blocking dopamine signaling in the brain's chemoreceptor trigger zone, which helps prevent nausea and vomiting .

The synthesis of amisulpride involves several steps starting from readily available precursors. Key methods include:

  • Formation of the Benzamide Structure: The core structure is synthesized through the reaction of substituted anilines with suitable acid chlorides.
  • Pyrrolidine Derivative Formation: The introduction of the pyrrolidine moiety is achieved through alkylation reactions.
  • Sulfonylation: The ethylsulfonyl group is introduced via sulfonyl chloride reactions.

These steps collectively yield amisulpride in a multi-step synthetic route that allows for the formation of its specific stereochemistry .

Amisulpride is primarily used in:

  • Schizophrenia Treatment: Effective for both positive and negative symptoms.
  • Dysthymia Management: Its unique action on presynaptic dopamine receptors provides relief from depressive symptoms.
  • Antiemetic Use: Prevents postoperative nausea and vomiting by acting on dopamine receptors in the brain .

Amisulpride has been studied for its interactions with various drugs:

  • Lithium: Co-administration does not significantly affect lithium pharmacokinetics, although slight QT prolongation may occur .
  • Cimetidine: No significant effects on amisulpride excretion have been documented.
  • Alcohol and Benzodiazepines: Amisulpride does not potentiate their central nervous system depressant effects, indicating a favorable safety profile .

Amisulpride shares similarities with several other benzamide derivatives, notably:

CompoundAffinity for D2 Receptor (nM)Affinity for D3 Receptor (nM)Unique Features
Amisulpride3.03.5Selective antagonist; low dose efficacy
Sulpiride27120Primarily used for dysthymia
Levosulpiride12030More potent than sulpiride
Sultopride1814.8Less selective than amisulpride

Amisulpride stands out due to its unique dual-action mechanism depending on dosage—enhancing dopaminergic activity at low doses while inhibiting it at higher doses, making it particularly effective for treating both the negative and positive symptoms of schizophrenia .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

369.17222752 g/mol

Monoisotopic Mass

369.17222752 g/mol

Heavy Atom Count

25

LogP

1.06
1.1 (LogP)
1.10

Appearance

Solid powder

Melting Point

126-127
126 - 127 °C

UNII

8110R61I4U

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 58 of 60 companies with hazard statement code(s):;
H302 (91.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intravenous amisulpride is indicated in adults for the prevention of postoperative nausea and vomiting, either alone or in combination with an antiemetic of a different class. It is also indicated for the treatment of postoperative nausea and vomiting in patients who have received anti-emetic prophylaxis with an agent of a different class or have not received prophylaxis. Oral amisulpride is indicated for the treatment of acute and chronic schizophrenic disorders, characterized by positive symptoms with delusions, hallucinations, thought disorders, hostility and suspicious behavior; or primarily negative symptoms (deficit syndrome) with blunted affect, emotional and social withdrawal. Amisulpride also controls secondary negative symptoms in productive conditions as well as affective disorders such as depressive mood or retardation.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AL - Benzamides
N05AL05 - Amisulpride

Mechanism of Action

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

71675-85-9
53583-79-2

Absorption Distribution and Excretion

Following oral administration, amisulpride is rapidly absorbed with absolute bioavailability of 48%. Amisulpride has two absorption peaks, with one rapidly achieved within one hour post-dose and a second peak occurring between three to four hours post-dose. Following oral administration of a 50 mg dose, two peak plasma concentrations were 39 ± 3 and 54 ± 4 ng/mL. Following intravenous administration, the peak plasma concentration of amisulpride is achieved at the end of the infusion period and the plasma concentration decreases by 50% within approximately 15 minutes. The AUC(0-∞) increases dose-proportionally in the dose range from 5 mg to 40 mg, which is about four times the maximum recommended dose. In healthy patients receiving intravenous amisulpride, the mean (SD) Cmax was 200 (139) ng/mL at the dose of 5 mg and 451 (230) ng/mL at the dose of 10 mg. The AUC ranged from 136 to 154 ng x h/mL in the dose range of 5 mg to 10 mg. In patients undergoing surgery, the mean (SD) Cmax ranged from 127 (62) to 161 (58) ng/mL at the dose of 5 mg. At the dose of 10 mg, it was 285 (446) ng/mL. The AUC ranged from 204 to 401 ng x h/mL.
Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride. About 23% of the dose is excreted in feces, with 20% of the excreted dose as unchanged parent drug. Following intravenous administration, about four metabolites were identified in urine and feces, accounting for less than 7% of the total dose administered. About 22 to 25% of orally administered amisulpride is excreted in urine, mostly as the unchanged parent drug.
Following oral administration, the volume of distribution is 5.8 L/kg. Following intravenous infusion, the mean volume of distribution of amisulpride is estimated to be 127 to 144 L in surgical patients and 171 L in healthy subjects.
The plasma clearance of amisulpride is 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects following intravenous administration. Renal clearance was estimated to be 20.5 L/hr (342 mL/min) in healthy subjects.

Metabolism Metabolites

Amisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable. Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose. Metabolites remain largely uncharacterized. Metabolism of amisulpride does not involve cytochrome P450 enzymes.

Wikipedia

Amisulpride
Paraxanthine

Biological Half Life

Elimination is biphasic. The elimination half-life of amisulpride is approximately 12 hours after an oral dose. The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous amisulpride.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Neuroleptics
Pharmaceuticals

Dates

Modify: 2023-08-15

[Integrated multi-column two-dimensional liquid chromatographic system for determination of amisulpride in serum]

Fenglin Wang, Sandong Yang, Xinying Zhou, Jiao Feng, Tao Tang, Tong Li
PMID: 34227352   DOI: 10.3724/SP.J.1123.2020.07035

Abstract

Amisulpride is a clinically effective antipsychotic drug. It has been recommended for therapeutic drug monitoring in
. An integrated multicolumn two-dimensional liquid chromatography system was constructed. Two reversed-phase columns, Supersil ODS2 (150 mm×4.6 mm, 5 μm) and SinoChrom ODS-BP (150 mm×4.6 mm, 5 μm), with different hydrophobicities were employed in the first and second separation dimensions, respectively. A strong cation-exchange short column, Supersil SCX (10 mm×4.6 mm, 5 μm) was used to trap samples after the first dimensional separation. A two-position six-port valve was applied to change the flow path for transferring the samples. An auxiliary pump was used to change the mobile phase between the first dimensional column and the trapping column. An intact method for analyzing amisulpride in serum was developed using an integrated multicolumn two-dimensional liquid chromatography system. Serum samples were pretreated only by protein precipitation and centrifugation. In the protein precipitation step, a mixture of perchloric acid (6%, v/v) and methanol was used as the precipitation reagent, whose volume was three times that of the serum sample. The use of this reagent helped eliminate the obvious solvent effects resulting from the large injection volume (300 μL). Then, the samples were vortexed for 2 min and centrifuged for 5 min at a velocity of 10000 r/min. The supernatant was injected into the system directly. Acetonitrile/phosphate buffer (25 mmol/L, pH 3.0; 20∶80, v/v) and acetonitrile/phosphate buffer (25 mmol/L, pH 7.0; 25∶75, v/v) were used as mobile phases for the first and second dimensions, respectively, at a flow rate of 1 mL/min. The solvent strength and pH of the first dimensional eluent were adjusted at the two-dimensional chromatographic interface. Phosphate buffer (25 mmol/L, pH 3.0) was supplied at a rate of 1 mL/min by the auxiliary pump for adjustment. The adjustment process allowed amisulpride to remain cationic, thus leading to improved transfer and trapping efficiencies in strong cation-exchange columns, in the heart-cutting mode. The trapping time was determined to be between 4 and 5 min by a confirmation experiment. The use of a short trapping column and the appropriate mobile phase conditions allowed us to complete the analysis within 12 min. The established method was validated in detail by investigating the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. A good linear relationship was observed between 10 and 200 ng/mL (
=0.9998). The LOD and LOQ were 7.28 ng/mL and 24.27 ng/mL, respectively. The high sensitivity of the validated method met the requirements of the therapeutic reference range of the
. The recovery of amisulpride spiked in a serum sample at 50 and 100 ng/mL were stabilized between 73.7% and 76.8%, which revealed the good stability of the established method. As opposed to the complicated traditional analytical methods, our method based on the automated integrated system is cost-effective and low-maintenance, thus being appropriate for routine therapeutic drug monitoring in clinical research. Moreover, our method is highly promising as the system cost is much lower than that of the popular LC-MS, while the capacity is sufficient for the determination of drugs in serum.


Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders

Seth C Hopkins, Scott Wilkinson, Taryn J Corriveau, Hiroyuki Nishikawa, Keiko Nakamichi, Antony Loebel, Kenneth S Koblan
PMID: 33961287   DOI: 10.1002/cpt.2282

Abstract

In contrast to the dose-occupancy relationship in the treatment of schizophrenia, the minimal effective level of dopamine receptor 2 (D2R) blockade for antipsychotics in the treatment of bipolar depression is unknown. Lower doses aimed at reducing extrapyramidal side effects must be balanced against the need to retain the therapeutic benefit of D2R blockade on emergent cycling, mixed, manic, anxiety, and/or psychotic symptoms. Dose-reductions intended to lower D2R blockade, however, could also decrease concomitant serotonin receptor antagonism and its potential benefit on depressive symptoms. Here, we uncoupled the potential antidepressant activity in amisulpride, driven by 5-HT7 receptor (5-HT7R) antagonism, from the D2R-mediated antipsychotic activity by discovering that each enantiomer favors a different receptor. Aramisulpride was more potent at 5-HT7R relative to esamisulpride (Ki 47 vs. 1,900 nM, respectively), whereas esamisulpride was more potent at D2R (4.0 vs. 140 nM). We hypothesized that a nonracemic ratio might achieve greater 5-HT7R-mediated antidepressant effects at a lower level of D2R blockade. The dose-occupancy relationship of esamisulpride at D2R was determined by positron emission tomography (PET) imaging in human volunteers. Separately the dose-relationship of aramisulpride was established in humans using suppression of rapid eye movement (REM) sleep as a marker of 5-HT7R antagonism. These results led to the discovery of an 85:15 ratio of aramisulpride to esamisulpride (SEP-4199) that maximizes the potential for antidepressant benefit of aramisulpride via 5-HT7R and reduces esamisulpride to minimize D2R-related extrapyramidal side effects while still retaining D2R-mediated effects predicted to provide benefit in bipolar depression. The antidepressant efficacy of SEP-4199 was recently confirmed in a proof-of-concept trial for the treatment of bipolar depression (
).


Amisulpride - is it as all other medicines or is it different? An update

Tomasz Hadryś, Joanna Rymaszewska
PMID: 33529280   DOI: 10.12740/PP/OnlineFirst/109129

Abstract

Amisulpride is an antipsychotic available in Europe since 1990s, in Poland since 2000. Subsequent years brought to Polish market more second-generation compounds such as ziprasidone and aripiprazole. In 2018, the Agency for Health Technology Assessment and Tariff System issued positive recommendation for lurasidone in schizophrenia (Recommendation 30/2018) facilitating its entry to the market. Thanks to new molecules, therapeutic possibilities of medicines consequently rise, however, higher number of available substances of different properties brings also more dilemmas which one to pick. Since new publications of comparative drug trials, meta-analyses and systematic reviews are issued regularly, the authors present herein publications issued within last ten years focusing on amisulpride as opposed to other neuroleptics used in Poland. Although in many aspects it is equivalent to other atypical antipsychotics, it still has some advantages. Amisulpride seems to have better outcome than classic and atypical neuroleptics when it comes to depressive symptoms and predominant negative symptoms. It might also be superior to haloperidol in inducing symptomatic remission in first episode schizophrenia. Except for prolactin increase its side effects profile is favorable - it rarely leads to extrapyramidal symptoms (which are dose-dependent) and sedation. Therefore many patients accept treatment with amisulpride for its measurable clinical gains, such as improvement of positive symptoms and higher quality of life, compared to typical neuroleptics. Pharmacokinetics of amisulpride also encourage its wider use, especially when there is either a need for combined psychopharmacotherapy or comorbidity with general medical condition rises a need for somatic parallel treatment.


Study on the relationship among dose, concentration and clinical response in Chinese schizophrenic patients treated with Amisulpride

Fengli Sun, Fang Yu, Zhihan Gao, Zhibin Ren, Weidong Jin
PMID: 34052710   DOI: 10.1016/j.ajp.2021.102694

Abstract

To provide therapeutic window of amisulpride dose and serum concentration.
194 schizophrenics were assessed with PANSS. The concentration of Amisulpride in blood was tested. And relationship with concentration was analyzed.
The dose of amisulpride was 100mg∼1200 mg/d(555+/-218), plasma concentration was 20∼1280 ng/mL(349+/-223) and C/D ratio was 0.07∼1.65 (0.63+/-0.34). The correlation of dose and concentration was significantly correlated (r = 0.55; P < 0.05).It was found that concentration(P < 0.001), C/D ratio(r = 0.383, P < 0.001), rather than dose (-0.042,p > 0.05) related to age significantly.It was found no differences in dose(p > 0.05), concentration (p > 0.05) and C/D ratio(p > 0.05) between male and female patients. The change ratio of positive symptom was 10 %∼90 %, negative symptom was 5∼80 %, general symptoms was 5∼90 %, PANSS was 5∼90 %.The correlation between change ratio of positive symptom, general symptom and PANSS and dose, concentration were significant(P < 0.01), but not related with the change ratio of negative symptom(p>0.05).The both dose and concentration of amisulpride were higher significantly in effective group than that in ineffective group according to change ratio of positive symptom, negative symptom, general symptom and PANSS(P < 0.01).
The correlation of dose and concentration of amisulpride was significantly correlated. The recommended range 457∼637 ng/mL was suggested as average therapeutic window.


Pragmatic antipsychotics trial-caution in interpretation

Lone Baandrup, Bjørn H Ebdrup
PMID: 33485409   DOI: 10.1016/S2215-0366(20)30529-0

Abstract




IV Amisulpride (Barhemsys) for postoperative nausea and vomiting


PMID: 33451177   DOI:

Abstract




Amisulpride


PMID: 33196816   DOI: 10.1093/ajhp/zxaa292

Abstract




Amisulpride: A New Drug for Management of Postoperative Nausea and Vomiting

Stacy L Haber, April Graybill, Ani Minasian
PMID: 33412897   DOI: 10.1177/1060028020987012

Abstract

To review the pharmacology, efficacy, and safety of amisulpride and determine its role in the management of postoperative nausea and vomiting (PONV).
A PubMed search (1946 to November 2020) using the terms
and
was conducted.
Relevant reports on intravenous amisulpride were included.
Six clinical trials were evaluated. In 4 trials on the prevention of PONV, a greater percentage of patients who received amisulpride 5 mg compared with placebo experienced a complete response (44%-60% vs 31%-33%, respectively, when used as monotherapy; 58% vs 47%, respectively, when used in combination with another antiemetic). In 2 trials on the treatment of PONV, a significantly greater percentage of patients who received amisulpride 10 mg compared with placebo experienced a complete response (31.4% vs 21.5%, respectively, in patients who had not received prophylaxis; 41.7% vs 28.5%, respectively, in patients who had received prophylaxis). Adverse effects included infusion site pain, chills, hypokalemia, procedural hypotension, and abdominal distension.
Amisulpride is effective for the management of PONV and may be less likely to cause QT prolongation and extrapyramidal symptoms than other dopamine antagonists. Additional information is needed on its use for chemotherapy-induced nausea and vomiting and in children.
Amisulpride is an important new option for the multimodal management of PONV in adults, and it may be the preferred dopamine antagonist because of the more favorable safety profile that results from its unique pharmacological properties.


Pragmatic antipsychotics trial-caution in interpretation - Authors' reply

Erik Johnsen, Vidar M Steen, Rune A Kroken
PMID: 33485410   DOI: 10.1016/S2215-0366(20)30568-X

Abstract




No effect of a dopaminergic modulation fMRI task by amisulpride and L-DOPA on reward anticipation in healthy volunteers

Oliver Grimm, Magdalena Nägele, Lea Küpper-Tetzel, Moritz de Greck, Michael Plichta, Andreas Reif
PMID: 33140215   DOI: 10.1007/s00213-020-05693-8

Abstract

Dysregulation of dopaminergic neurotransmission, specifically altered reward processing assessed via the reward anticipation in the MID task, plays a central role in the etiopathogenesis of neuropsychiatric disorders.
We hypothesized to find a difference in the activity level of the reward system (measured by the proxy reward anticipation) under drug administration versus placebo, in that amisulpride reduces, and L-DOPA enhances, its activity.
We studied the influence of dopamine agonist L-DOPA and the antagonist amisulpride on the reward system using functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task in n = 45 healthy volunteers in a randomized, blinded, cross-over study.
The MID paradigm elicits strong activation in reward-dependent structures (such as ventral striatum, putamen, caudate, anterior insula) during reward anticipation. The placebo effect demonstrated the expected significant blood oxygen level-dependent activity in reward-dependent brain regions. Neither amisulpride nor L-DOPA led to significant changes in comparison with the placebo condition. This was true for whole-brain analysis as well as analysis of a pre-defined nucleus accumbens region-of-interest mask.
The present results cast doubt on the sensitivity of reward anticipation contrast in the MID task for assessing dopamine-specific changes in healthy volunteers by pharmaco-fMRI. While our task was not well-suited for detailed analysis of the outcome phase, we provide reasonable arguments that the lack of effect in the anticipation phase is not due to an inefficient task but points to unexpected behavior of the reward system during pharmacological challenge. Group differences of reward anticipation should therefore not be seen as simple representatives of dopaminergic states.


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